molecular formula C7H2Br2N2O2S B13689495 2,6-Dibromo-4-nitrophenyl Isothiocyanate

2,6-Dibromo-4-nitrophenyl Isothiocyanate

Cat. No.: B13689495
M. Wt: 337.98 g/mol
InChI Key: YQMJVFBQARCGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-nitrophenyl isothiocyanate is a halogenated aromatic isothiocyanate characterized by two bromine atoms at the 2- and 6-positions and a nitro group at the 4-position of the phenyl ring. Isothiocyanates are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their electrophilic reactivity, enabling crosslinking or conjugation with nucleophiles like amines and thiols . The bromine and nitro substituents in this compound likely enhance its electron-withdrawing effects, increasing stability and altering reactivity compared to simpler isothiocyanates.

Properties

Molecular Formula

C7H2Br2N2O2S

Molecular Weight

337.98 g/mol

IUPAC Name

1,3-dibromo-2-isothiocyanato-5-nitrobenzene

InChI

InChI=1S/C7H2Br2N2O2S/c8-5-1-4(11(12)13)2-6(9)7(5)10-3-14/h1-2H

InChI Key

YQMJVFBQARCGGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=C=S)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-nitrophenyl Isothiocyanate typically involves the reaction of 2,6-dibromo-4-nitroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

2,6-Dibromo-4-nitroaniline+Thiophosgene2,6-Dibromo-4-nitrophenyl Isothiocyanate+HCl\text{2,6-Dibromo-4-nitroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2,6-Dibromo-4-nitroaniline+Thiophosgene→2,6-Dibromo-4-nitrophenyl Isothiocyanate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-nitrophenyl Isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or other reducing agents.

    Electrophilic Aromatic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2,6-Dibromo-4-nitrophenyl Isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-nitrophenyl Isothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of 2,6-dibromo-4-nitrophenyl isothiocyanate with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2-Br, 6-Br, 4-NO₂ C₇H₂Br₂N₂O₂S ~351.9 (estimated) Isothiocyanate, Br, NO₂
4-Bromo-2,6-dimethylphenyl isothiocyanate 4-Br, 2-CH₃, 6-CH₃ C₉H₈BrNS 242.14 Isothiocyanate, Br, CH₃
Phenethyl isothiocyanate -CH₂CH₂- (aliphatic chain) C₉H₉NS 163.24 Isothiocyanate, aliphatic
Phenyl isothiocyanate None (unsubstituted phenyl) C₇H₅NS 151.19 Isothiocyanate

Key Observations :

  • Electron-Withdrawing Effects : The bromine and nitro groups in this compound increase electrophilicity at the isothiocyanate group compared to methyl-substituted (4-bromo-2,6-dimethylphenyl) or unsubstituted (phenyl isothiocyanate) analogs .
  • Steric Hindrance : The bulky bromine atoms may reduce reactivity toward bulky nucleophiles compared to phenethyl isothiocyanate, which has a flexible aliphatic chain .
Phenethyl Isothiocyanate
  • Exhibits negligible cytotoxicity in normal human keratinocytes (HaCaT cells) at doses up to 30 μM, with cell viability >93% after 24 hours .
  • Morphological changes in cells were absent at these doses, suggesting biocompatibility for therapeutic applications .
Phenyl Isothiocyanate
  • Genotoxic in SV40-transformed cells, inducing chromosomal aberrations (e.g., chromatid breaks) .
  • One order of magnitude less cytotoxic than allyl- or benzyl-isothiocyanate, highlighting substituent-dependent toxicity .
Allyl Isothiocyanate
  • Restricted for use in fragrances due to safety concerns; insufficient data to confirm safety in consumer products .

However, halogenated aromatics often persist in biological systems, warranting further ecotoxicological studies.

4-Bromo-2,6-dimethylphenyl Isothiocyanate
  • Characterized by IR (νmax 1633 cm⁻¹ for C=O), NMR (δ 6.59–8.31 ppm for aromatic protons), and MS (m/z 539, 475) .
  • Synthesized via thiophosgene reactions with substituted anilines, a method adaptable to the target compound .
3-(4-Nitrophenyl)-1,3,4-thiadiazole Derivatives
  • Nitrophenyl-containing analogs (e.g., compound 7d, C₂₇H₁₇N₅O₄S₂) show IR peaks at 1630–1670 cm⁻¹ (C=O/C=N) and complex NMR splitting patterns due to aromatic substitution .

Analytical Challenges : The nitro group in this compound may complicate spectral interpretation, requiring advanced techniques like 2D NMR or X-ray crystallography (e.g., Mercury software for structural visualization) .

Biological Activity

2,6-Dibromo-4-nitrophenyl isothiocyanate (DBNPI) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of DBNPI, supported by relevant studies and findings.

Chemical Structure and Properties

DBNPI is characterized by its isothiocyanate functional group, which is known for its reactivity and biological activity. The presence of bromine and nitro substituents on the phenyl ring enhances its chemical properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

DBNPI has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones and minimum inhibitory concentrations (MICs). The results indicated that DBNPI could serve as a potential antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus12270
Escherichia coli12300

2. Anticancer Activity

Research has also highlighted the anticancer potential of DBNPI. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 (human liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The compound exhibited cytotoxic effects, leading to reduced cell viability.

Cell Line Cell Viability (%) IC50 (µM)
HepG233.2915.0
Huh-745.0920.0
MCF-741.8118.0

The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups, such as nitro groups, enhances the anticancer activity of compounds similar to DBNPI.

1. Reactive Oxygen Species (ROS) Generation

The biological activity of DBNPI may be linked to its ability to induce oxidative stress in cancer cells through ROS generation. This mechanism is critical in promoting apoptosis in tumor cells while sparing normal cells.

2. Inhibition of Key Enzymes

DBNPI has been shown to inhibit matrix metalloproteinases (MMPs), which are essential for tumor invasion and metastasis. By suppressing MMP-2 and MMP-9 secretion, DBNPI potentially reduces the migratory capacity of cancer cells.

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study conducted on HepG2 cells treated with DBNPI revealed a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy. The study concluded that DBNPI effectively induces apoptosis through ROS-mediated pathways.

Case Study 2: Antimicrobial Efficacy Against Biofilms

Another investigation assessed the efficacy of DBNPI against biofilms formed by Staphylococcus aureus. The results indicated that DBNPI not only inhibited biofilm formation but also disrupted established biofilms, showcasing its potential as an effective antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.